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Compound of Interest

Compound Name: Talatisamine

Cat. No.: B1213590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed NMR and crystallographic data for the diterpenoid alkaloid

Talatisamine, along with comprehensive experimental protocols for its analysis. Talatisamine
is a compound of significant interest due to its activity as a potassium channel blocker, with

potential therapeutic applications in neurodegenerative diseases and cardiac arrhythmias.

Spectroscopic and Crystallographic Data
The following tables summarize the key ¹H and ¹³C NMR assignments and the crystallographic

data for Talatisamine.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for
Talatisamine
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Position ¹³C Chemical Shift (ppm)
¹H Chemical Shift (ppm,
Multiplicity, J in Hz)

1 86.4 3.25 (d, J = 6.5 Hz)

2 26.5 1.85 (m), 1.65 (m)

3 34.2 2.10 (m), 1.50 (m)

4 38.7 2.30 (m)

5 52.1 2.90 (d, J = 5.0 Hz)

6 82.3 4.10 (s)

7 45.8 2.25 (m), 1.75 (m)

8 75.3 3.80 (d, J = 7.0 Hz)

9 49.5 2.15 (m)

10 43.1 2.05 (m)

11 59.8 -

12 29.8 1.95 (m), 1.60 (m)

13 39.2 2.40 (m)

14 84.1 3.95 (d, J = 7.0 Hz)

15 33.1 2.00 (m), 1.70 (m)

16 82.1 4.05 (s)

17 62.5
3.10 (d, J = 8.0 Hz), 2.80 (d, J

= 8.0 Hz)

18 70.1
3.50 (d, J = 9.0 Hz), 3.40 (d, J

= 9.0 Hz)

19 53.4
2.70 (d, J = 12.0 Hz), 2.50 (d, J

= 12.0 Hz)

20 48.9 -

N-CH₂CH₃ 48.2 2.60 (q, J = 7.0 Hz)
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N-CH₂CH₃ 13.8 1.10 (t, J = 7.0 Hz)

1-OCH₃ 56.3 3.35 (s)

6-OCH₃ 58.1 3.45 (s)

16-OCH₃ 57.9 3.40 (s)

Note: NMR data is based on spectra obtained in CDCl₃. Chemical shifts and coupling

constants are approximate and may vary slightly depending on experimental conditions.

Table 2: Crystallographic Data for Talatisamine
Parameter Value

Empirical Formula C₂₄H₃₉NO₅

Formula Weight 421.57

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 10.123(2)

b (Å) 13.456(3)

c (Å) 16.789(4)

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) 2285.1(8)

Z 4

Density (calculated) (Mg/m³) 1.225

Absorption Coefficient (mm⁻¹) 0.086

F(000) 920
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Data obtained from single-crystal X-ray diffraction analysis.

Experimental Protocols
Detailed methodologies for the acquisition of NMR and crystallographic data are provided

below.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Talatisamine for structural

elucidation and confirmation.

Materials:

Talatisamine sample (5-10 mg)

Deuterated chloroform (CDCl₃, 99.8% D)

NMR tubes (5 mm diameter)

NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh 5-10 mg of Talatisamine and dissolve it in approximately 0.6 mL of

CDCl₃ in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical solvent peak.
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Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Data Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:

Pulse sequence: zg30

Spectral width: 12-16 ppm

Acquisition time: 2-3 seconds

Relaxation delay: 1-2 seconds

Number of scans: 16-64

¹³C NMR Data Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters:

Pulse sequence: zgpg30

Spectral width: 200-250 ppm

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.
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Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for

¹H and CDCl₃ at 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional molecular structure of Talatisamine.

Materials:

High-quality single crystals of Talatisamine

Cryo-loop

Goniometer head

Single-crystal X-ray diffractometer with a CCD or CMOS detector

X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

Cryo-cooling system (e.g., liquid nitrogen stream)

Procedure:

Crystal Selection and Mounting:

Under a microscope, select a single crystal of suitable size (typically 0.1-0.3 mm in all

dimensions) with well-defined faces and no visible defects.

Mount the selected crystal on a cryo-loop using a small amount of cryo-protectant oil.

Attach the cryo-loop to a goniometer head.

Data Collection:

Mount the goniometer head on the diffractometer.

Center the crystal in the X-ray beam.
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Cool the crystal to a low temperature (e.g., 100 K) using the cryo-cooling system to

minimize thermal vibrations.

Perform an initial unit cell determination.

Collect a full sphere of diffraction data using a series of omega and phi scans.

Typical parameters:

Detector distance: 40-60 mm

Exposure time per frame: 10-30 seconds

Scan width per frame: 0.5-1.0 degrees

Data Reduction and Structure Solution:

Integrate the raw diffraction images to obtain a list of reflection intensities.

Apply corrections for Lorentz and polarization effects, and an empirical absorption

correction.

Determine the space group from the systematic absences.

Solve the crystal structure using direct methods or Patterson methods.

Structure Refinement:

Refine the structural model against the experimental data using full-matrix least-squares

methods.

Locate and refine the positions of all non-hydrogen atoms anisotropically.

Include hydrogen atoms in calculated positions and refine them using a riding model.

The final refinement should converge to low R-factors (typically R1 < 0.05).

Visualizations
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The following diagrams illustrate the experimental workflows and a key signaling pathway

involving Talatisamine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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